molecular formula C8H10N2O3S B8649159 Methyl 3-(4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanoate

Methyl 3-(4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanoate

Cat. No.: B8649159
M. Wt: 214.24 g/mol
InChI Key: IBGVXDOGUOSTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanoate is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

methyl 3-(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoate

InChI

InChI=1S/C8H10N2O3S/c1-13-6(11)3-2-5-4-9-8(14)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,14)

InChI Key

IBGVXDOGUOSTFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC(=S)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of potassium tert-butoxide (7.29 g, 64.9 mmol) in t-butylmethyl ether (100 mL) was added a solution of dimethyl pentanedioate (5.2 g, 32.5 mmol) and methyl formate (1.950 g, 32.5 mmol) in t-butylmethyl ether (50 mL). The mixture was stirred overnight and concentrated to dryness afford the yellow oil. The oil was dissolved in methanol (80 mL), to which thiourea (2.72 g, 35.7 mmol) was added. The mixture was heated to reflux overnight. The result mixture was concentrated and dissolved in water, adjust pH to 3 with AcOH. The solution was extracted with DCM three times. The combined organic layers were dried over Na2SO4, filtered and concentrated to afford the title compound (2.1 g, 9.80 mmol, 30.2% yield).
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
30.2%

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